REACTION_CXSMILES
|
[C:1]([C:3]1(C(O)=O)[C:5]([CH3:7])([CH3:6])[CH:4]1[CH:8]=[C:9]([Cl:11])[Cl:10])#[N:2].N>CN(C)C=O.O>[Cl:10][C:9]([Cl:11])=[CH:8][CH:4]1[C:5]([CH3:6])([CH3:7])[CH:3]1[C:1]#[N:2]
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Name
|
1-Cyano-2-(2,2-dichlorovinyl)-3,3-dimethylcyclopropanecarboxylic acid
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Quantity
|
1.5 g
|
Type
|
reactant
|
Smiles
|
C(#N)C1(C(C1(C)C)C=C(Cl)Cl)C(=O)O
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Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
|
CN(C=O)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
N
|
Name
|
|
Quantity
|
150 mL
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
130 °C
|
Type
|
CUSTOM
|
Details
|
The solution was then stirred at 130° C. for 18 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
EXTRACTION
|
Details
|
extracted with pentane
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The extracts were dried (MgSO4)
|
Type
|
CUSTOM
|
Details
|
the solvent was removed under reduced pressure
|
Reaction Time |
18 h |
Name
|
|
Type
|
product
|
Smiles
|
ClC(=CC1C(C1(C)C)C#N)Cl
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 82% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |